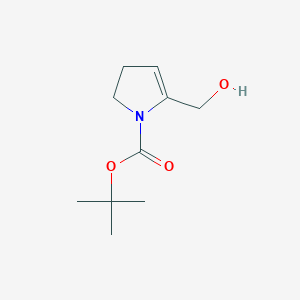

tert-butyl 5-(hydroxymethyl)-2,3-dihydropyrrole-1-carboxylate

Cat. No. B8561276

M. Wt: 199.25 g/mol

InChI Key: MBYYHZUQGMDOSQ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07902196B2

Procedure details

A solution of n-butyllithium in hexanes (2.43 M, 27.6 mL, 67.0 mmol, 1.10 equiv) was added dropwise via syringe to a stirred solution of N-(tert-butoxycarbonyl)-2,3-dihydropyrrole (Oliveira et al. J. Org. Chem. 1999, 64, 6646; incorporated herein by reference) (10.3 g, 60.9 mmol, 1 equiv) in tetrahydrofuran (300 mL) at −20° C. The reaction mixture was stirred at −20° C. for 3 h, then was cooled to −78° C. The cold solution was then transferred via cannula over 25 min to a separate flask containing a stirred solution of N,N-dimethylformamide (DMF, 7.10 mL, 91.4 mmol, 1.5 equiv) in tetrahydrofuran (30 mL) at −78° C. The reaction mixture was stirred at −78° C. for 30 min, then was transferred rapidly via cannula to a vigorously stirred solution of saturated aqueous ammonium chloride (500 mL) at 23° C. Upon completion of the addition the layers that formed were separated. The aqueous layer was then extracted with two 750-mL portions of ethyl acetate. The combined organic layers were washed sequentially with saturated aqueous sodium bicarbonate solution (300 mL) and saturated aqueous sodium chloride solution (300 mL). The washed solution was dried over sodium sulfate and the solids were filtered. The filtrate was concentrated. The residue obtained was dissolved in methanol (300 mL, 1-L round-bottom flask containing a Teflon-coated stir bar). The resulting solution was cooled to 0° C. and sodium borohydride (2.53 g, 67.0 mmol, 1.1 equiv) was added in one portion (gas evolution was observed). The mixture was stirred for 35 min at 0° C. The product solution was then slowly poured into a solution of saturated aqueous ammonium chloride (200 mL), and the biphasic mixture was diluted with water (50 mL). The layers were separated and the aqueous layer was extracted with two 500-mL portions of ethyl acetate. The combined organic layers were washed with saturated aqueous sodium bicarbonate solution (120 mL) and hexanes (500 mL) was added. The product solution was washed with saturated aqueous sodium chloride solution (200 mL) and the washed solution was dried over sodium sulfate. The dried solution was filtered and the filtrate was concentrated. The residue obtained was purified by flash-column chromatography (20% ethyl acetate-hexanes initially, grading to 30% ethyl acetate-hexanes) to furnish N-(tert-butoxycarbonyl)-2-hydroxymethyl-4,5-dihydropyrrole as a pale yellow oil (6.75 g, 59%).

[Compound]

Name

hexanes

Quantity

27.6 mL

Type

reactant

Reaction Step Three

Yield

59%

Identifiers

|

REACTION_CXSMILES

|

C([Li])CCC.[C:6]([O:10][C:11]([N:13]1[CH:17]=[CH:16][CH2:15][CH2:14]1)=[O:12])([CH3:9])([CH3:8])[CH3:7].CN(C)[CH:20]=[O:21].[Cl-].[NH4+].[BH4-].[Na+]>O1CCCC1.CO.O>[C:6]([O:10][C:11]([N:13]1[CH2:14][CH2:15][CH:16]=[C:17]1[CH2:20][OH:21])=[O:12])([CH3:9])([CH3:7])[CH3:8] |f:3.4,5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Two

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)[Li]

|

[Compound]

|

Name

|

hexanes

|

|

Quantity

|

27.6 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

10.3 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)OC(=O)N1CCC=C1

|

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Four

|

Name

|

|

|

Quantity

|

7.1 mL

|

|

Type

|

reactant

|

|

Smiles

|

CN(C=O)C

|

|

Name

|

|

|

Quantity

|

30 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Five

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[NH4+]

|

Step Six

|

Name

|

|

|

Quantity

|

2.53 g

|

|

Type

|

reactant

|

|

Smiles

|

[BH4-].[Na+]

|

Step Seven

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[NH4+]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-20 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was stirred at −20° C. for 3 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was cooled to −78° C

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The cold solution was then transferred via cannula over 25 min to a separate flask

|

|

Duration

|

25 min

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The reaction mixture was stirred at −78° C. for 30 min

|

|

Duration

|

30 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Upon completion of the addition the layers

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

that formed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous layer was then extracted with two 750-mL portions of ethyl acetate

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined organic layers were washed sequentially with saturated aqueous sodium bicarbonate solution (300 mL) and saturated aqueous sodium chloride solution (300 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The washed solution was dried over sodium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the solids were filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The filtrate was concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The residue obtained

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The resulting solution was cooled to 0° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture was stirred for 35 min at 0° C

|

|

Duration

|

35 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The layers were separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous layer was extracted with two 500-mL portions of ethyl acetate

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined organic layers were washed with saturated aqueous sodium bicarbonate solution (120 mL) and hexanes (500 mL)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

WASH

|

Type

|

WASH

|

|

Details

|

The product solution was washed with saturated aqueous sodium chloride solution (200 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

the washed solution was dried over sodium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The dried solution was filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the filtrate was concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The residue obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was purified by flash-column chromatography (20% ethyl acetate-hexanes initially

|

Outcomes

Product

Details

Reaction Time |

3 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(C)(C)OC(=O)N1C(=CCC1)CO

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 6.75 g | |

| YIELD: PERCENTYIELD | 59% | |

| YIELD: CALCULATEDPERCENTYIELD | 55.6% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |